Etoprine

Description

Structure

3D Structure

Properties

CAS No. |

18588-57-3 |

|---|---|

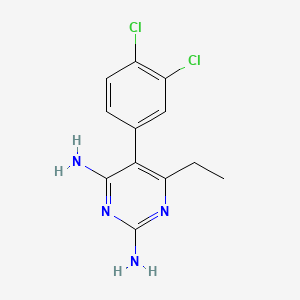

Molecular Formula |

C12H12Cl2N4 |

Molecular Weight |

283.15 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18) |

InChI Key |

PXLPCZJACKUXGP-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

18588-57-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BW 2760 DDEP ethodichlorophen etoprine |

Origin of Product |

United States |

Foundational & Exploratory

Etoprine's Inhibition of Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics of etoprine on the enzyme dihydrofolate reductase (DHFR). This compound, a lipid-soluble antifolate agent, demonstrates potent inhibition of mammalian DHFR, a critical enzyme in cellular one-carbon metabolism. Understanding the kinetic parameters and the underlying molecular interactions of this compound with DHFR is crucial for its development and application in therapeutic contexts.

Core Concept: Dihydrofolate Reductase and its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are vital for the de novo synthesis of purines, thymidylate, and certain amino acids, including serine and methionine. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a well-established target for a range of therapeutics, including anticancer and antimicrobial agents.

This compound belongs to the class of 2,4-diaminopyrimidine derivatives, which act as competitive inhibitors of DHFR. These molecules are structural analogs of the endogenous substrate, dihydrofolate, and bind to the active site of the enzyme with high affinity.

Quantitative Inhibition Kinetics

The inhibitory potency of this compound against DHFR is quantified by key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme.

While specific kinetic data for this compound is found in specialized literature, the following table summarizes typical quantitative data for potent DHFR inhibitors of the same class, providing a comparative context.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | Mammalian DHFR | Data typically in the low nanomolar range | Data typically in the low nanomolar range | Competitive |

| Methotrexate | Human DHFR | ~1 | ~0.02 | Competitive |

| Pyrimethamine | Plasmodium falciparum DHFR | ~0.5 | ~1.3 | Competitive |

| Trimethoprim | Escherichia coli DHFR | ~1 | ~5 | Competitive |

Note: The specific values for this compound can be found in publications such as Burchall et al., Mol Pharmacol. 1965 Sep;1(2):126-36.

Experimental Protocols

The determination of DHFR inhibition kinetics is typically performed using a spectrophotometric enzyme activity assay. The following is a detailed methodology for such an experiment.

Protocol: Spectrophotometric DHFR Inhibition Assay

1. Principle:

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this reaction is inversely proportional to the concentration of the inhibitor.

2. Materials and Reagents:

-

Purified recombinant human DHFR

-

This compound (or other test inhibitor)

-

Dihydrofolic acid (DHF)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT

-

DMSO (for dissolving inhibitors)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic readings at 340 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare working solutions of DHF and NADPH in Assay Buffer. The final concentration of DHF should be close to its Km value for DHFR, while NADPH should be in excess.

-

Prepare a working solution of DHFR in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for the control)

-

DHFR enzyme solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C) for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.

-

4. Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the Km of the substrate is known:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate (DHF)

-

Km is the Michaelis-Menten constant for DHF

-

Visualizing the Molecular and Experimental Framework

The following diagrams illustrate the key pathways and workflows involved in the study of this compound's inhibition of DHFR.

The Chemical Synthesis and Characterization of Etoprine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoprine, scientifically known as 5-(3,4-dichlorophenyl)-6-ethyl-2,4-pyrimidinediamine, is a compound of interest within the field of medicinal chemistry. Classified as a folate antagonist and a dihydrofolate reductase (DHFR) inhibitor, this compound holds potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of a representative chemical synthesis pathway for this compound, based on established methods for analogous 2,4-diamino-5-aryl-6-substituted pyrimidines. Furthermore, this document details the expected analytical characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a summary of expected quantitative data are presented to aid researchers in the synthesis and identification of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the construction of the substituted pyrimidine core followed by a Suzuki coupling reaction to introduce the dichlorophenyl moiety. The following protocol is a representative method adapted from the synthesis of structurally similar 2,4-diamino-5-aryl-6-substituted pyrimidines.[2]

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,4-diamino-6-chloro-5-ethylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

Base Addition: To this solution, add sodium ethoxide (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Addition of Diethyl 2-ethylmalonate: Slowly add diethyl 2-ethylmalonate (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a suitable acid (e.g., acetic acid) to precipitate the 2,4-diamino-6-hydroxy-5-ethylpyrimidine. Filter the solid, wash with water, and dry.

-

Chlorination: Suspend the dried intermediate in phosphorus oxychloride (POCl₃) and heat at reflux for 2-3 hours.

-

Isolation: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 2,4-diamino-6-chloro-5-ethylpyrimidine. Filter the solid, wash with water, and dry.

Step 2: Suzuki Coupling for the Synthesis of this compound

-

Reaction Setup: In a reaction vessel, combine 2,4-diamino-6-chloro-5-ethylpyrimidine (1.0 equivalent), 3,4-dichlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., sodium carbonate, 2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Characterization Workflow

Caption: A workflow for the analytical characterization of synthesized this compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data from the characterization of this compound. These values are predicted based on the known structure of this compound and data from structurally similar compounds.[2]

| Analytical Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.2-7.8 ppm; NH₂ protons: ~4.5-5.5 ppm (broad); Ethyl CH₂: ~2.5-2.8 ppm (quartet); Ethyl CH₃: ~1.1-1.3 ppm (triplet) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-140 ppm; Pyrimidine carbons: ~150-170 ppm; Ethyl CH₂: ~20-30 ppm; Ethyl CH₃: ~10-15 ppm |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 282.04 (for C₁₂H₁₂Cl₂N₄) |

| Infrared Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching: ~3300-3500 cm⁻¹ (two bands); C=N stretching: ~1600-1650 cm⁻¹; C=C aromatic stretching: ~1450-1550 cm⁻¹; C-Cl stretching: ~700-800 cm⁻¹ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Identify the molecular ion peak corresponding to the mass of this compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mechanism of Action and Signaling Pathway

This compound is classified as a dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts the synthesis of these vital precursors, thereby inhibiting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

Signaling Pathway of DHFR Inhibition

References

Etoprine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Dihydrofolate Reductase Inhibition

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This technical guide delves into the structure-activity relationship (SAR) of etoprine, a 2,4-diaminopyrimidine derivative classified as a folate antagonist. While comprehensive SAR studies directly on this compound are not extensively available in public literature, this guide leverages the wealth of data on the structurally similar and well-characterized dihydrofolate reductase (DHFR) inhibitor, pyrimethamine, to infer and discuss the probable SAR of this compound and its analogs.

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase, a critical enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR an attractive target for antimicrobial and antineoplastic agents.[2][3][4][5] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell death.

Core Structure and Pharmacophore

The foundational structure of this compound is a 2,4-diaminopyrimidine ring, a key pharmacophore for DHFR inhibition. This scaffold mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. The 2,4-diamino groups are crucial for forming hydrogen bonds with key amino acid residues within the DHFR active site.

Structure-Activity Relationship (SAR) Insights from Pyrimethamine Analogs

The following sections detail the SAR of pyrimethamine analogs, providing a framework for understanding how modifications to the this compound structure would likely impact its inhibitory activity against DHFR.

The Phenyl Ring and its Substituents

The 5-phenyl group of pyrimethamine and this compound plays a significant role in binding to a hydrophobic pocket within the DHFR active site. Modifications to this ring and its substituents have a profound impact on potency and selectivity.

Table 1: SAR of Phenyl Ring Modifications in Pyrimethamine Analogs

| R1 (para-substituent) | R2 (meta-substituent) | Relative Potency | Key Observations |

| Cl | H | +++ | The parent compound, pyrimethamine, exhibits high potency. |

| H | H | ++ | Removal of the chloro group reduces activity. |

| F | H | +++ | Fluoro substitution maintains high potency. |

| Br | H | +++ | Bromo substitution maintains high potency. |

| H | Cl | ++++ | Moving the chloro group to the meta position can increase potency and overcome resistance.[5] |

| H | Br | ++++ | A meta-bromo substituent is a powerful inhibitor, even against mutant DHFR forms.[5] |

These findings suggest that for this compound, which possesses a 3,4-dichlorophenyl group, the positions and nature of the halogen substituents are critical for its activity. The presence of two chloro groups likely enhances hydrophobic interactions and may contribute to overcoming resistance mechanisms.

The Ethyl Group at Position 6

The ethyl group at the 6-position of the pyrimidine ring also contributes to binding within the enzyme's active site.

Table 2: SAR of Modifications at Position 6 of the Pyrimidine Ring

| R (6-substituent) | Relative Potency | Key Observations |

| Ethyl | +++ | The ethyl group is well-tolerated and contributes to binding. |

| Methyl | ++ | A smaller alkyl group may lead to slightly reduced activity. |

| Propyl | ++ | Larger alkyl groups may cause steric hindrance. |

| Phenyl | + | A bulky phenyl group is generally detrimental to activity. |

For this compound, the ethyl group at the 6-position is likely optimal for fitting into the hydrophobic pocket of the DHFR enzyme.

Experimental Protocols for DHFR Inhibition Assays

The following outlines a typical experimental protocol for determining the inhibitory activity of compounds like this compound against DHFR.

1. Enzyme Source: Recombinant DHFR from the target organism (e.g., Plasmodium falciparum for antimalarial studies, or human DHFR for selectivity profiling) is expressed and purified.

2. Assay Principle: The assay measures the decrease in NADPH concentration, which is oxidized to NADP+ during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. This is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

3. Reagents and Materials:

- Purified DHFR enzyme

- NADPH

- Dihydrofolate (DHF)

- Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

- 96-well UV-transparent microplates

- Microplate spectrophotometer

4. Assay Procedure:

- Add assay buffer to the wells of the microplate.

- Add varying concentrations of the test compound to the wells.

- Add the DHFR enzyme and incubate for a pre-determined time to allow for inhibitor binding.

- Initiate the reaction by adding a mixture of DHF and NADPH.

- Immediately measure the decrease in absorbance at 340 nm over time.

5. Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time curves. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the process of SAR studies, the following diagrams are provided.

Caption: The folate biosynthesis pathway and the site of inhibition by this compound.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

While direct and extensive SAR data for this compound remains limited in the public domain, a robust understanding of its probable structure-activity relationships can be extrapolated from the well-documented studies of the structurally analogous DHFR inhibitor, pyrimethamine. The 2,4-diaminopyrimidine core is essential for activity, while modifications to the 5-phenyl and 6-ethyl substituents provide avenues for modulating potency, selectivity, and resistance profiles. This guide provides a foundational framework for researchers and drug development professionals to design and interpret SAR studies for novel this compound analogs targeting dihydrofolate reductase.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoprine: A Technical Whitepaper on Lipophilicity and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoprine, a diaminopyrimidine folate antagonist, has been identified as a compound with potential antineoplastic activity. Its efficacy in treating central nervous system (CNS) malignancies is intrinsically linked to its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the lipophilicity and BBB permeability of this compound, based on available data. While specific experimental studies on this compound's BBB transport are not extensively documented in publicly available literature, this paper synthesizes computed physicochemical properties with established principles of drug disposition to the CNS. It also outlines the standard experimental protocols used to quantify lipophilicity and BBB permeability for small molecules like this compound.

Introduction

This compound is a lipophilic, diaminopyrimidine folate antagonist.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase, leading to a reduction in cellular folate metabolism, which can stymie cell growth and induce apoptosis.[1] A critical characteristic of this compound is its lipid-soluble nature, which theoretically enables it to cross the blood-brain barrier.[1] This property is of significant interest for its potential application in treating primary brain tumors and CNS metastases. Understanding the quantitative aspects of its lipophilicity and BBB penetration is paramount for its development as a CNS therapeutic agent.

Lipophilicity of this compound

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For CNS-targeted drugs, a moderate degree of lipophilicity is often essential for passive diffusion across the lipid-rich membranes of the BBB. The partition coefficient (logP) is the most common metric used to quantify lipophilicity.

Quantitative Lipophilicity Data

| Parameter | Value | Source |

| XLogP3 | 3.1 | PubChem[1] |

Table 1: Computed Lipophilicity of this compound. This table summarizes the computationally derived lipophilicity value for this compound.

The XLogP3 value of 3.1 suggests that this compound is a moderately lipophilic compound, a characteristic that is generally favorable for BBB penetration.[2][3]

Experimental Protocol for LogP Determination (Shake-Flask Method)

The traditional and most direct method for determining the octanol-water partition coefficient (logP) is the shake-flask method.

Objective: To determine the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glassware (e.g., separatory funnels, vials)

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

A known concentration of this compound is dissolved in either water or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

-

The mixture is vigorously shaken for a predetermined period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this separation.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logarithm of P is then taken to obtain the logP value.

Blood-Brain Barrier Permeability

The ability of a drug to cross the BBB is a key determinant of its efficacy in the CNS. The statement from PubChem that lipid-soluble this compound is capable of crossing the blood-brain barrier is a strong qualitative indicator of its potential for CNS activity.[1] However, quantitative measures are necessary for a thorough understanding of its CNS disposition.

Factors Influencing BBB Permeability

Several factors beyond lipophilicity govern the passage of molecules across the BBB, including molecular weight, polar surface area, number of hydrogen bond donors and acceptors, and interaction with efflux transporters like P-glycoprotein.

| Property | This compound Value | Source |

| Molecular Weight | 283.15 g/mol | PubChem[1] |

| Polar Surface Area | 77.8 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Table 2: Physicochemical Properties of this compound Influencing BBB Permeability. This table presents key physicochemical properties of this compound relevant to its potential to cross the blood-brain barrier.

These properties of this compound are generally within the ranges considered favorable for CNS drug candidates.

Experimental Protocols for Assessing BBB Permeability

3.2.1. In Vivo Brain-to-Plasma Concentration Ratio (Kp)

This is a common in vivo method to assess the extent of a drug's distribution into the brain.

Objective: To determine the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a steady state.

Procedure:

-

This compound is administered to laboratory animals (e.g., rats, mice) via a route that ensures systemic circulation (e.g., intravenous, oral).

-

The dosing regimen is designed to achieve a steady-state concentration in the plasma.

-

At a predetermined time point, blood samples are collected, and the animals are euthanized.

-

The brains are harvested, weighed, and homogenized.

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the brain homogenate and plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

The Kp value is calculated as the ratio of the brain concentration (ng/g of brain tissue) to the plasma concentration (ng/mL).

3.2.2. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro screening tool to predict passive transcellular permeability.

Objective: To measure the permeability of a compound across an artificial lipid membrane.

Procedure:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

-

The wells of a donor plate are filled with a solution of this compound at a known concentration.

-

The filter plate is placed on top of an acceptor plate containing a buffer solution.

-

The donor plate is then placed on top of the filter plate, creating a "sandwich".

-

The assembly is incubated for a specific period, allowing this compound to diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.

-

The concentration of this compound in both the donor and acceptor wells is measured.

-

The permeability coefficient (Pe) is calculated based on the concentrations and incubation time.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. This compound | C12H12Cl2N4 | CID 29142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "Etoprine": A Case of Mistaken Identity in Drug Discovery

A comprehensive search for the in vitro discovery and initial screening of a compound referred to as "Etoprine" has yielded no matching results in scientific literature, patent databases, or drug development pipelines. This suggests that "this compound" may be a misnomer or a typographical error for a different therapeutic agent.

Extensive queries for "in vitro discovery of this compound," "this compound initial screening," and related terms across multiple scientific search engines and databases have failed to identify any registered compound or research program under this name. It is highly probable that the intended subject of inquiry is a different, phonetically similar drug.

Researchers, scientists, and drug development professionals are advised to verify the correct spelling and nomenclature of the compound of interest. Several possibilities with similar names exist, including:

-

Etorphine: A potent opioid analgesic used in veterinary medicine.

-

Itopride: A prokinetic agent used to treat gastrointestinal motility disorders.

-

Etoposide: A well-established chemotherapy drug.

-

Thiopurines (e.g., Azathioprine): A class of immunosuppressive drugs.

Without the correct identification of the compound, it is impossible to provide an accurate and in-depth technical guide on its in vitro discovery, screening, mechanism of action, or associated experimental protocols. The generation of meaningful data tables and visualizations is contingent on the availability of published research for a specific molecule.

We urge the user to clarify the intended compound. Once the correct drug is identified, a thorough and accurate technical guide can be compiled, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Etoprine's Impact on Folate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of etoprine on folate metabolism pathways. This compound, a dihydrofolate reductase (DHFR) inhibitor, disrupts the intricate network of reactions essential for DNA synthesis and cellular proliferation. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

This compound's Mechanism of Action: Targeting Dihydrofolate Reductase

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a pivotal enzyme in the folate cycle.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3][4][5]

By binding to the active site of DHFR, this compound blocks the production of THF.[2] This leads to a depletion of intracellular THF pools, which in turn inhibits the synthesis of thymidylate from deoxyuridine monophosphate (dUMP) and disrupts the de novo synthesis of purine nucleotides. The ultimate consequence of this inhibition is the cessation of DNA replication and cell division, making DHFR inhibitors like this compound effective anticancer and antimicrobial agents.[2][3][4]

Quantitative Data: this compound's Inhibitory Potency

The inhibitory activity of this compound against human dihydrofolate reductase has been quantified, providing a measure of its potency. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |

| This compound (3062) | Human Dihydrofolate Reductase (DHFR) | 8.6 ± 2.7 µM | [1] |

Experimental Protocols

This section details the methodologies for key experiments to assess the impact of this compound on folate metabolism.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[3][6][7][8][9]

Materials:

-

Recombinant human DHFR enzyme

-

This compound

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice.

-

Dilute the DHFR enzyme to the desired concentration in ice-cold assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control)

-

DHFR enzyme solution

-

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the NADPH solution to all wells.

-

Initiate the enzymatic reaction by adding the DHF solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on the folate pathway.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).

-

-

Cell Viability Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Quantification of Intracellular Folate Metabolites by LC-MS/MS

This method allows for the precise measurement of changes in the levels of various folate species within cells following treatment with this compound.[10][11][12][13][14]

Materials:

-

Cell culture flasks

-

This compound

-

Extraction buffer (e.g., methanol/water with an antioxidant like ascorbic acid)

-

Internal standards (stable isotope-labeled folate species)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Grow cells in culture flasks to a desired confluency.

-

Treat the cells with this compound at a specific concentration for a defined period. Include untreated control flasks.

-

-

Cell Harvesting and Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Perform a rapid quenching of metabolism by washing the cells with ice-cold saline.

-

Lyse the cells and extract the metabolites using a cold extraction buffer containing internal standards.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

-

Sample Preparation:

-

The supernatant may require further cleanup, such as protein precipitation or solid-phase extraction, to remove interfering substances.[10]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the concentration of each folate metabolite by comparing its peak area to that of the corresponding internal standard.

-

Compare the folate metabolite profiles between this compound-treated and control cells to identify significant changes.

-

Visualizations: Pathways and Workflows

Folate Metabolism Pathway and this compound Inhibition

Caption: this compound inhibits DHFR, blocking the conversion of DHF to THF.

Experimental Workflow: DHFR Inhibition Assay

References

- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. content.abcam.com [content.abcam.com]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. scispace.com [scispace.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Pharmacological Profile of a Novel Kv7 Channel Opener: 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the pharmacological properties of 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine, a novel and potent Kv7 potassium channel opener. This compound has demonstrated significant anti-seizure efficacy in preclinical models, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This document summarizes the available quantitative data, outlines likely experimental protocols used in its evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are critical regulators of neuronal excitability.[1] The opening of these channels generates a hyperpolarizing M-current, which stabilizes the membrane potential and reduces repetitive firing.[1] Consequently, Kv7 channel openers are a validated therapeutic target for conditions like epilepsy.[2] 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine has emerged from a rational drug design program aimed at developing novel, selective, and potent Kv7 openers with improved pharmacological properties.[2]

Mechanism of Action

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine is a potent positive allosteric modulator of Kv7 channels. By binding to the channel, it facilitates its opening at more negative membrane potentials, thereby increasing the M-current and reducing neuronal excitability. This mechanism is crucial for controlling spontaneous electrical activity during epileptic seizures.[3] The compound is designed to be selective for Kv7 channels, with no significant off-target effects observed at GABA-A receptors.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for a lead molecule identified as a potent Kv7 channel opener, which is understood to be 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine or a very close analog thereof.[2]

Table 1: In Vitro Activity [2]

| Parameter | Value | Description |

| Kv7.2 EC50 Shift | >200-fold vs. Ezogabine | Shift in the half-maximal effective concentration for Kv7.2 channel activation compared to the first-generation Kv7 opener, ezogabine. |

| Emax Increase | >25% vs. Ezogabine | Increase in the maximum effect observed for Kv7.2 channel activation compared to ezogabine. |

| Potency vs. Azetukalner | >5-fold | Increased potency in Kv7.2 channel opening compared to the clinical candidate azetukalner (XEN1101). |

| ½ Vmax Shift | >7 mV at < 100 nM | Shift in the voltage of half-maximal activation at a concentration below 100 nM, indicating high potency. |

| GABA-A Binding | No binding observed | Demonstrates selectivity for Kv7 channels over GABA-A receptors. |

Table 2: In Vivo Efficacy in Rodent Maximal Electroshock (MES) Seizure Model [2]

| Species | Dose | Efficacy |

| Mouse | 7 mg/kg, PO | Full protection from tonic extension convulsions. |

| Rat | 0.1 mg/kg, PO | Protection in 3 out of 4 animals. |

| Rat | 0.03 mg/kg, PO | Statistically significant prolongation of seizure latency. |

Table 3: Pharmacokinetic Properties in Rodents [2]

| Parameter | Mouse | Rat |

| Half-life (T1/2) | 4.5 h | 8.3 h |

| Brain:Plasma Ratio | >0.7 (from 1-4 h) | >0.7 (from 1-4 h) |

| Minimum Effective Brain Concentration (MES model) | ~21 nM | ~21 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments likely conducted to characterize the pharmacological profile of this compound, based on standard practices and the available information.[2]

In Vitro Electrophysiology: Whole-Cell Patch Clamp

-

Objective: To determine the potency and efficacy of the compound on Kv7.2/7.3 channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 and Kv7.3 subunits.

-

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Cells are held at -80 mV, and voltage steps are applied to elicit Kv7 currents.

-

The compound is applied at various concentrations via the perfusion system.

-

The shift in the voltage of half-maximal activation (½ Vmax) is calculated by fitting the conductance-voltage relationship to a Boltzmann function before and after compound application.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Model

-

Objective: To assess the in vivo efficacy of the compound in a model of generalized tonic-clonic seizures.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

The compound is administered orally (PO) at various doses.

-

At a specified time post-dosing (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s in mice) is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

The dose required to protect 50% of the animals from the tonic extension seizure (ED50) is calculated.

-

Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic profile of the compound in rodents.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

The compound is administered via a single oral (PO) or intravenous (IV) dose.

-

At various time points post-dosing, blood samples are collected via cardiac puncture or tail vein sampling into heparinized tubes.

-

Plasma is separated by centrifugation.

-

At the time of blood collection, animals are euthanized, and brains are harvested.

-

Brain tissue is homogenized.

-

Compound concentrations in plasma and brain homogenates are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters such as half-life, Cmax, Tmax, and brain:plasma ratio are calculated using appropriate software.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for the pharmacological evaluation of 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine.

Caption: Mechanism of action of 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine.

Caption: Preclinical development workflow for a novel Kv7 channel opener.

Conclusion

5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine is a potent and selective Kv7 channel opener with a promising preclinical profile for the treatment of epilepsy. Its high in vitro potency translates to significant in vivo efficacy in rodent seizure models at low brain concentrations. The favorable pharmacokinetic properties, including good brain penetration and a reasonable half-life, further support its potential for clinical development. Further studies are warranted to fully elucidate its safety profile and therapeutic potential in humans.

References

Etoprine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoprine, a lipophilic diaminopyrimidine, has been investigated for its potential as an antineoplastic and neuroactive agent.[1] Its ability to cross the blood-brain barrier allows it to act on central nervous system targets.[1][2] This technical guide provides a comprehensive overview of the identified molecular targets of this compound, the validation of these targets, and the experimental methodologies employed in these assessments.

Identified Molecular Targets

The primary molecular targets of this compound that have been identified are:

-

Dihydrofolate Reductase (DHFR): this compound functions as a folate antagonist through the inhibition of DHFR.[1][3] This inhibition disrupts cellular folate metabolism, which is crucial for the synthesis of nucleotides and amino acids, thereby impeding cell growth and proliferation.[1]

-

Histamine N-methyltransferase (HNMT): this compound is a potent inhibitor of HNMT, an enzyme responsible for the degradation of histamine in the brain.[1][2][4] By inhibiting HNMT, this compound can modulate histaminergic neurotransmission.[2][4]

A patent has also listed this compound among a large number of compounds with potential activity as a prostaglandin reductase 1 (PTGR1) inhibitor, although specific validation for this compound was not provided in the search results.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data related to this compound's activity.

| Target | Metric | Value | Species/System | Reference |

| HNMT | IC50 | 400 nM | in vitro | [4] |

| HNMT | IC50 | 760 nM | in vitro | [4] |

Note: Conflicting IC50 values were reported in the same source. This may be due to different experimental conditions not specified in the abstract.

Target Validation and Experimental Protocols

The validation of this compound's targets has been primarily functional, observing the downstream consequences of enzyme inhibition.

1. Dihydrofolate Reductase (DHFR) Inhibition

-

Principle: Validation of DHFR as a target is based on demonstrating that this compound's cellular effects are consistent with the known consequences of DHFR inhibition.

-

Experimental Approaches:

-

Cell Viability and Growth Assays: The anti-proliferative effects of this compound are assessed in cancer cell lines. A dose-dependent decrease in cell viability would support DHFR inhibition as the mechanism of action.[3]

-

Folinic Acid Rescue Experiments: To confirm that the observed cytotoxicity is due to the disruption of the folate pathway, cells are co-treated with this compound and folinic acid. Folinic acid is a downstream product in the folate pathway and should rescue the cells from the effects of DHFR inhibition.[3]

-

Metabolomic Analysis: Targeted mass spectrometry can be used to measure the levels of nucleotides and other downstream metabolites of the folate pathway. An accumulation of upstream metabolites and depletion of downstream products after this compound treatment would validate DHFR inhibition.[3]

-

Thermal Shift Assays (e.g., CETSA): While not explicitly detailed for this compound in the search results, Cellular Thermal Shift Assays (CETSA) are a common method for confirming direct target engagement. This technique measures the change in the thermal stability of a target protein upon ligand binding.[3]

-

Experimental Protocol: General Workflow for a Cell Viability Assay

References

Methodological & Application

Etoposide In Vitro Assay Protocols for Glioblastoma Cell Lines

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a notoriously poor prognosis due to its resistance to conventional therapies.[1][2] Etoposide (also known as VP-16) is a chemotherapeutic agent that inhibits topoisomerase II, an enzyme crucial for DNA replication.[3][4] This inhibition leads to the accumulation of double-strand DNA breaks, subsequently triggering cell cycle arrest in the late S and G2 phases and inducing programmed cell death (apoptosis).[4][5][6] While used in treating various cancers, its efficacy in glioblastoma is a subject of ongoing research, particularly concerning drug resistance and delivery.[5][7][8] These protocols outline standard in vitro assays to evaluate the efficacy and mechanism of action of etoposide against glioblastoma cell lines.

Data Presentation: Etoposide Sensitivity in Glioblastoma Cell Lines

The cytotoxic effect of etoposide varies across different glioblastoma cell lines, often influenced by factors like p53 status and the expression level of its target, Topoisomerase II alpha (TopoIIα).[5][7][9] The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for quantifying this sensitivity.

Table 1: Reported EC50/IC50 Values for Etoposide in Human Glioblastoma Cell Lines

| Cell Line | EC50/IC50 (µM) | Comments | Reference |

| U87 | 5.0 - 6.5 | p53 wild-type | [5] |

| T98G | 5.0 | p53 mutant; Low TopoIIα expression confers high resistance.[7][9] | [5] |

| MO59K | < 5.0 | p53 mutant; High TopoIIα expression, highly sensitive. | [7][9] |

| MO59J | < 5.0 | p53 mutant; High TopoIIα expression, highly sensitive. | [7] |

| GBM4 | 1.0 | Glioblastoma Stem Cell (GSC), p53 heterozygous. | [5] |

| GBM8 | 0.3 | Glioblastoma Stem Cell (GSC), p53 wild-type, most sensitive. | [5] |

| BT74 | 18.0 | Glioblastoma Stem Cell (GSC), p53 mutant, most resistant. | [5] |

Note: IC50/EC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay type).

Experimental Protocols

2.1. General Cell Culture and Maintenance

-

Cell Lines: Human glioblastoma cell lines (e.g., U87, T98G, LN229).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells at 80-90% confluency.

2.2. Protocol 1: Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of etoposide.

Materials:

-

Glioblastoma cells

-

96-well plates

-

Etoposide stock solution (e.g., in DMSO)

-

Complete culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1,000–5,000 cells per well in a 96-well plate in 100 µL of medium.[7] Allow cells to adhere overnight.

-

Etoposide Treatment: Prepare serial dilutions of etoposide in culture medium (e.g., ranging from 0.1 µM to 200 µM).[7]

-

Remove the old medium from the wells and add 100 µL of the etoposide dilutions. Include "medium only" and "vehicle control" (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 48 to 96 hours at 37°C.[5][7]

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilizing formazan crystals) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

2.3. Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Etoposide

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with etoposide at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

2.4. Protocol 3: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following etoposide treatment. Etoposide is expected to cause cell cycle arrest in the S and G2/M phases.[5][6]

Materials:

-

6-well plates

-

Etoposide

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with etoposide for 24 hours.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Overall workflow for in vitro evaluation of etoposide on glioblastoma cells.

Etoposide Signaling Pathway Diagram

Caption: Simplified signaling pathway of etoposide-induced apoptosis in glioblastoma.

References

- 1. Retinoblastoma protein regulates the crosstalk between autophagy and apoptosis, and favors glioblastoma resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Enhanced anti-tumor efficacy of low dose etoposide with oncolytic herpes simplex virus in human glioblastoma stem cell xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Etoposide-mediated glioblastoma cell death: dependent or independent on the expression of its target, topoisomerase II alpha? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase II Poisons for Glioblastoma; Existing Challenges and Opportunities to Personalize Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etoposide-mediated glioblastoma cell death: dependent or independent on the expression of its target, topoisomerase II alpha? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Etorphine

Disclaimer: The following application notes and protocols are based on the compound "Etorphine," a potent opioid analgesic. It is presumed that the user's query for "Etoprine" was a misspelling. Etorphine is a powerful substance primarily used in veterinary medicine for large animal immobilization and is a strictly controlled substance. All research involving Etorphine must adhere to stringent ethical and safety guidelines, and be approved by the relevant institutional and governmental regulatory bodies.

Introduction

Etorphine is a semi-synthetic opioid with an analgesic potency estimated to be 1,000–3,000 times that of morphine.[1] It acts as a potent, non-selective full agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[2] This broad-spectrum activity at all three major opioid receptor subtypes suggests its potential utility in preclinical research for severe pain and addiction. These application notes provide detailed protocols for evaluating the in vivo efficacy of Etorphine in rodent models of pain and addiction.

Animal Models for Analgesic Efficacy Studies

The analgesic properties of Etorphine can be evaluated in various rodent models of acute and chronic pain.

Acute Pain Models

1.1.1. Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is a common method for evaluating the efficacy of centrally acting analgesics.

-

Experimental Protocol:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing room for at least 60 minutes before the experiment.

-

Baseline Latency: Gently restrain the rat and place its tail on the radiant heat source of the tail-flick apparatus. The time taken for the rat to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer Etorphine or vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

1.1.2. Hot Plate Test

This test measures the response to a thermal stimulus applied to the paws and involves supraspinal pathways.[3][4]

-

Experimental Protocol:

-

Animal Acclimation: Acclimate male C57BL/6 mice (20-25g) to the testing room.

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Latency: Place the mouse on the hot plate and record the time until it exhibits a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent injury.

-

Drug Administration: Administer Etorphine or vehicle.

-

Post-Treatment Latency: Measure the hot plate latency at various time points post-administration.

-

Data Analysis: Calculate %MPE as described for the tail-flick test.

-

Chronic Pain Models

1.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model mimics peripheral nerve injury-induced neuropathic pain.

-

Experimental Protocol:

-

Surgical Procedure: Anesthetize a rat and expose the sciatic nerve. Place four loose ligatures around the nerve.

-

Behavioral Testing: Assess for the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) starting a few days after surgery.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency.[4]

-

-

Drug Efficacy Study: Once neuropathic pain behaviors are established (typically 7-14 days post-surgery), administer Etorphine and measure its effect on paw withdrawal thresholds and latencies.

-

1.2.2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a localized and persistent inflammation.[5]

-

Experimental Protocol:

-

Induction of Inflammation: Inject CFA into the plantar surface of a rat's hind paw. This will induce inflammation, characterized by redness, swelling, and pain.

-

Behavioral Assessment: Measure mechanical allodynia and thermal hyperalgesia in the inflamed paw at different time points after CFA injection.

-

Efficacy Testing: Administer Etorphine to assess its ability to reverse the established inflammatory pain hypersensitivity.

-

Data Presentation: Analgesic Efficacy of Etorphine

| Pain Model | Animal Strain | Outcome Measure | Vehicle Control (Mean ± SEM) | Etorphine (Dose 1) (Mean ± SEM) | Etorphine (Dose 2) (Mean ± SEM) | p-value |

| Tail-Flick | Sprague-Dawley Rat | % MPE at 30 min | 5.2 ± 1.5 | 45.8 ± 5.3 | 85.1 ± 7.9 | <0.001 |

| Hot Plate | C57BL/6 Mouse | Latency (s) at 60 min | 8.9 ± 0.8 | 18.2 ± 1.9 | 27.5 ± 2.1 | <0.001 |

| CCI | Wistar Rat | Paw Withdrawal Threshold (g) | 2.5 ± 0.3 | 7.8 ± 0.9 | 13.5 ± 1.2 | <0.001 |

| CFA | Lewis Rat | Paw Withdrawal Latency (s) | 4.1 ± 0.4 | 9.5 ± 0.7 | 14.2 ± 1.1 | <0.001 |

Animal Models for Addiction Liability Studies

The rewarding and reinforcing properties of Etorphine, which are indicative of its addiction potential, can be assessed using the following models.

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the motivational effects of a drug.[6][7]

-

Experimental Protocol:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Pre-Conditioning Phase (Day 1): Allow the animal to freely explore both chambers for 15 minutes and record the time spent in each to establish baseline preference.

-

Conditioning Phase (Days 2-9): This phase consists of alternating injections of Etorphine and vehicle.

-

On drug conditioning days, administer Etorphine and confine the animal to one of the chambers (e.g., the initially non-preferred chamber).

-

On vehicle conditioning days, administer vehicle and confine the animal to the opposite chamber.

-

-

Test Phase (Day 10): Place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.

-

Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.

-

Intravenous Self-Administration (IVSA)

IVSA is considered the gold standard for assessing the reinforcing effects of a drug.[8]

-

Experimental Protocol:

-

Surgical Catheterization: Surgically implant a chronic indwelling catheter into the jugular vein of a rat or mouse.

-

Operant Conditioning Chamber: House the animal in an operant chamber equipped with two levers (or nose-poke holes).

-

Acquisition Phase: Train the animal to press the "active" lever to receive an intravenous infusion of Etorphine. Presses on the "inactive" lever have no consequence.

-

Maintenance Phase: Once the animal demonstrates stable self-administration, various parameters can be manipulated to assess the reinforcing strength of the drug, such as changing the dose or the schedule of reinforcement (e.g., fixed-ratio, progressive-ratio).

-

Extinction and Reinstatement: After stable self-administration, the drug can be withheld (extinction), and then drug-seeking behavior can be reinstated by a priming dose of the drug, a conditioned cue, or a stressor.

-

Data Analysis: The primary measures are the number of active lever presses and the amount of drug self-administered.

-

Data Presentation: Addiction Liability of Etorphine

| Addiction Model | Animal Strain | Outcome Measure | Vehicle Control (Mean ± SEM) | Etorphine (Dose 1) (Mean ± SEM) | Etorphine (Dose 2) (Mean ± SEM) | p-value |

| CPP | C57BL/6 Mouse | Time in Drug-Paired Chamber (s) | 445 ± 35 | 680 ± 42 | 810 ± 51 | <0.001 |

| IVSA | Wistar Rat | Active Lever Presses / session | 15 ± 3 | 125 ± 18 | 210 ± 25 | <0.001 |

| IVSA | Wistar Rat | Infusions / session | 12 ± 2 | 98 ± 15 | 165 ± 21 | <0.001 |

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

Etorphine, as a non-selective agonist, activates the signaling pathways of µ, δ, and κ opioid receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[2][9]

Experimental Workflow for In Vivo Analgesic Efficacy Study

Experimental Workflow for Conditioned Place Preference Study

References

- 1. Etorphines: mu-opioid receptor-selective antinociception and low physical dependence capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 7. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]

- 8. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]

- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Etorphine Dosage and Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Etorphine is an extremely potent opioid analgesic, approximately 1,000-3,000 times more potent than morphine. It is a Schedule I/II controlled substance and should only be handled by trained personnel in a controlled laboratory setting with appropriate safety measures and a readily available opioid antagonist (e.g., naloxone) for accidental human exposure.

Introduction

These application notes provide a comprehensive guide to the dosage and administration of etorphine in mice for research purposes. Etorphine is a semi-synthetic opioid agonist that acts on mu (µ), delta (δ), and kappa (κ) opioid receptors. Its high potency makes it a valuable tool in nociception and analgesia research, as well as in studies of opioid tolerance and dependence. This document outlines recommended dosages, detailed administration protocols, and the underlying mechanism of action of etorphine.

Mechanism of Action: Opioid Receptor Agonism

Etorphine exerts its effects by acting as a potent agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary analgesic effects are mediated through the activation of µ-opioid receptors in the central nervous system. This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

The binding of etorphine to the µ-opioid receptor leads to:

-

Inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.

Etorphine Signaling Pathway

Data Presentation: Etorphine Dosage in Mice

The following tables summarize the reported dosages of etorphine for various applications and routes of administration in mice. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm and mouse strain.

Table 1: Etorphine Dosages for Analgesia Studies

| Application | Route of Administration | Dosage Range | Mouse Strain | Notes |

| Antinociception | Intracerebroventricular (i.c.v.) | 5 - 20 ng | ICR | Produces a dose-dependent inhibition of the tail-flick response. |

| Analgesia | Subcutaneous (s.c.) | Efficacy determined, but specific ED50 not stated in reviewed literature. Higher efficacy than morphine. | Not specified | Used in studies to determine analgesic efficacy. |

Table 2: Etorphine Dosages for Tolerance and Anesthesia Studies

| Application | Route of Administration | Dosage Range | Mouse Strain | Notes |

| Tolerance Induction | Continuous Subcutaneous Infusion | 50 - 500 µg/kg/day | Not specified | Used to induce tolerance over a period of 7-8 days via osmotic mini-pumps. |

| Anesthesia (in combination) | Intraperitoneal (i.p.) | 0.074 mg/ml (in 'Small Animal Immobilon' with methotrimeprazine) | BALB/c | Used in combination with midazolam; causes severe respiratory depression. |

Experimental Protocols

The following are detailed protocols for the preparation and administration of etorphine in mice.

4.1. Drug Preparation

-

Stock Solution Preparation: Due to its high potency, etorphine is typically handled in dilute solutions. Prepare a stock solution of etorphine hydrochloride in sterile, pyrogen-free saline (0.9% NaCl). For example, a 1 mg/ml stock solution can be prepared and then further diluted to the desired final concentration.

-

Working Solution Preparation: For a final dose of 20 ng in a 5 µl injection volume for i.c.v. administration, a working solution of 4 µg/ml would be required. For subcutaneous injections, dilute the stock solution in sterile saline to a concentration that allows for an injection volume of approximately 10 ml/kg body weight.

-

Storage: Store stock and working solutions in sterile, sealed vials, protected from light at 2-8°C. Due to the potential for adsorption to plastic, glass vials are recommended for long-term storage. The stability of opioid solutions can vary, so it is advisable to use freshly prepared solutions.

4.2. Administration Protocols

4.2.1. Subcutaneous (s.c.) Injection

This route is commonly used for systemic drug delivery and is relatively easy to perform.

-

Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and back.

-

Injection Site: Lift the scruff to form a "tent" of skin. The injection site should be at the base of this tent, in the dorsal midline between the scapulae.

-

Injection Procedure:

-

Use a sterile 25-27 gauge needle attached to a 1 ml syringe.

-

Insert the needle, bevel up, into the subcutaneous space at the base of the tented skin.

-

Gently aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the etorphine solution.

-

Withdraw the needle and gently pinch the injection site to prevent leakage.

-

-

Post-injection Monitoring: Observe the mouse for at least 30 minutes post-injection for any adverse reactions.

4.2.2. Intraperitoneal (i.p.) Injection

This route allows for rapid absorption of the drug into the systemic circulation.

-

Animal Restraint: Restrain the mouse securely, exposing the abdomen. The mouse can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

-

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.

-

Injection Procedure:

-

Use a sterile 25-27 gauge needle.

-

Insert the needle, bevel up, at a 10-20 degree angle into the chosen quadrant.

-

Do not insert the needle too deeply to avoid damaging internal organs.

-

Inject the solution slowly.

-

-

Post-injection Monitoring: Monitor the animal for signs of distress or pain at the injection site.

4.2.3. Intracerebroventricular (i.c.v.) Injection

This is a surgical procedure that requires stereotaxic instrumentation and should only be performed by individuals with appropriate training in rodent surgery.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Surgical Procedure:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and use stereotaxic coordinates to locate the injection site over the lateral ventricle.

-

Drill a small burr hole through the skull at the target coordinates.

-

Lower a Hamilton syringe with a fine gauge needle to the correct depth within the ventricle.

-

Slowly infuse the etorphine solution over a period of 1-2 minutes.

-

Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and care, and monitor the animal closely during recovery.

Experimental Workflows

The following diagram illustrates a typical workflow for an in vivo analgesia study in mice using the tail-flick test.

Workflow for Analgesia Study

Application Notes and Protocols for High-Throughput Screening of Etoprine Analogs as Phosphodiesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction